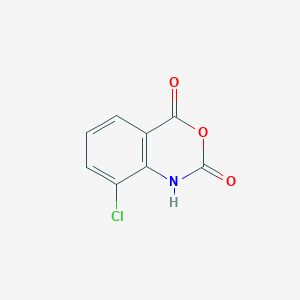

3-Chloroisatoic anhydride

Descripción

Historical Context and Evolution of Isatoic Anhydride (B1165640) Chemistry

The chemistry of isatoic anhydride, systematically named 2H-3,1-benzoxazine-2,4(1H)-dione, has a rich history dating back to the late 19th century. st-andrews.ac.uk Initially explored as a derivative of anthranilic acid, its synthetic potential was quickly recognized. st-andrews.ac.uk The fundamental reactivity of the isatoic anhydride core lies in its susceptibility to nucleophilic attack, which can proceed with the opening of the heterocyclic ring and the loss of carbon dioxide to form reactive intermediates. osi.lv This reactivity has been harnessed to produce a vast number of organic compounds. osi.lvguidechem.com

Early methods for the preparation of isatoic anhydride included the reaction of anthranilic acid with phosgene (B1210022) or the oxidation of isatin. st-andrews.ac.ukresearchgate.net Over the decades, synthetic methodologies have evolved, and the chemistry has expanded to include a wide range of substituted derivatives. guidechem.com The introduction of substituents onto the aromatic ring of isatoic anhydride allows for fine-tuning of the molecule's properties, enabling chemists to develop new synthetic pathways and target molecules with specific biological or material properties. Today, isatoic anhydrides are indispensable tools in organic synthesis, utilized in the manufacturing of pharmaceuticals, agrochemicals, dyes, and pigments. guidechem.comchemimpex.com

Significance of 3-Chloroisatoic Anhydride within Heterocyclic Frameworks

This compound, which is also referred to by its IUPAC name 8-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated derivative of isatoic anhydride. biosynth.comsigmaaldrich.com The presence of a chlorine atom on the benzene (B151609) ring significantly influences the molecule's electronic character and reactivity compared to the unsubstituted parent compound. This modification is a common strategy in medicinal chemistry to create analogues of bioactive molecules, potentially enhancing their efficacy or altering their metabolic profile.

The primary significance of this compound lies in its role as a precursor for a variety of substituted heterocyclic compounds. chemimpex.combiosynth.com Like its parent molecule, it readily reacts with nucleophiles such as amines and hydrazines. These reactions typically lead to the formation of substituted anthranilamides or related intermediates, which can then be cyclized to form more complex heterocyclic systems like quinazolinones, benzodiazepines, and other fused heterocycles. osi.lv The chlorine atom is retained in the final product, providing a handle for further functionalization or serving as a key component of the pharmacophore. Chloro-substituted isatoic anhydrides are known intermediates in the synthesis of pharmaceuticals and agrochemicals, and this compound serves as a valuable building block for research in these areas. chemimpex.comchemicalbook.com

Overview of Research Trajectories for this compound

Research involving this compound primarily follows its application as a versatile intermediate in organic synthesis. Its commercial availability indicates its use in exploratory and developmental chemistry for creating novel compounds. sigmaaldrich.comlookchem.com The main research trajectory is its utilization in multicomponent reactions, where its reaction with various amines, aldehydes, or other reagents can generate diverse molecular libraries in an efficient manner. tandfonline.comresearchgate.net

One of the most prominent applications for isatoic anhydrides is the synthesis of quinazolinone derivatives, a class of compounds known for a wide range of biological activities. tandfonline.com It is anticipated that this compound is used in similar synthetic routes to produce novel chlorinated quinazolinones for biological screening. Furthermore, its reactions with various nucleophiles are expected to yield 3-chloro-substituted anthranilamides, which are themselves important intermediates for a variety of target molecules. st-andrews.ac.uk While specific, large-scale studies focusing exclusively on the 3-chloro isomer are not as prevalent in the literature as those for its 5-chloro counterpart, its role as a reactive chemical intermediate ensures its continued relevance in the synthesis of new chemical entities for pharmaceutical and material science applications. biosynth.com

Data Tables

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 8-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione | biosynth.com |

| Common Name | This compound | sigmaaldrich.com |

| CAS Number | 63497-60-9 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₈H₄ClNO₃ | biosynth.com |

| Molecular Weight | 197.58 g/mol | biosynth.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 227-232 °C | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYNBDLURYDZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333701 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63497-60-9 | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroisatoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroisatoic Anhydride and Analogues

Chlorination Strategies for Isatoic Anhydride (B1165640) Precursors

Direct chlorination of isatoic anhydride is a primary strategy for producing its chlorinated derivatives. This approach involves electrophilic aromatic substitution on the benzene (B151609) ring of the isatoic anhydride molecule. The position of chlorination is directed by the existing substituents on the ring. For the synthesis of chlorinated isatoic anhydrides, various chlorinating agents have been employed.

One common method involves the reaction of isatoic anhydride with thionyl chloride in a solvent such as DMF or pyridine (B92270) at elevated temperatures (60-80°C), which can produce 5-chloroisatoic anhydride with yields ranging from 83% to 95%. guidechem.com Another approach uses phosphorus oxychloride (POCl₃) under reflux conditions to achieve chlorination. These reactions provide a direct route to the chlorinated analogues from the readily available isatoic anhydride starting material.

Table 1: Reagents for Direct Chlorination of Isatoic Anhydride

| Chlorinating Agent | Solvent(s) | Temperature | Reported Yield |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | DMF or Pyridine | 60-80°C | 83-95% guidechem.com |

| Phosphorus Oxychloride (POCl₃) | Reflux Conditions | 80-100°C | 75-85% |

Multi-Step Synthetic Routes

More complex, multi-step syntheses offer alternative pathways that can provide better control over regioselectivity, starting from different halogenated precursors.

A classic route to isatoic anhydrides involves the Hofmann rearrangement of phthalimides. libretexts.org This method can be adapted to produce halogenated derivatives by starting with a corresponding halogenated phthalic anhydride, such as 3-chlorophthalic anhydride.

The process begins with the amination of the halogenated phthalic anhydride, typically by reacting it with ammonia (B1221849) or urea, to form the N-substituted phthalimide, in this case, 3-chlorophthalimide. sciencemadness.org This intermediate then undergoes the Hofmann degradation reaction. libretexts.org In this step, the chlorophthalimide is treated with an alkaline solution of sodium hypochlorite. The reaction proceeds through the formation of an N-chloroamide, which rearranges to an isocyanate intermediate that subsequently cyclizes to yield the desired chlorinated isatoic anhydride. libretexts.orgsciencemadness.org This method has been successfully applied to the synthesis of isatoic anhydride from phthalimide, with reported yields as high as 94%. guidechem.com

The most prevalent method for synthesizing isatoic anhydrides involves the cyclization of anthranilic acid derivatives. guidechem.comacs.org To synthesize 3-Chloroisatoic anhydride (also known as 8-chloro-2H-3,1-benzoxazine-2,4(1H)-dione), the corresponding precursor, 2-amino-3-chlorobenzoic acid, is used.

The cyclization is achieved using phosgene (B1210022) or a safer, solid phosgene equivalent such as triphosgene (B27547). nih.govprepchem.com The reaction involves treating the halogenated anthranilic acid with triphosgene in a suitable solvent like dry tetrahydrofuran (B95107) (THF). prepchem.com This reaction forms an intermediate which cyclizes to create the benzoxazinedione ring system of the isatoic anhydride. nih.gov This method is highly efficient, with literature reports showing high yields for analogous compounds. For instance, the synthesis of 5-chloroisatoic anhydride from 2-amino-5-chlorobenzoic acid using triphosgene yielded the product at 89%. prepchem.com

Table 2: Example of Phosgene-Mediated Synthesis of 5-Chloroisatoic Anhydride

| Starting Material | Reagent | Solvent | Time | Temperature | Yield | Reference |

|---|

Sustainable and Green Chemistry Approaches in this compound Synthesis

Recent research has focused on developing more environmentally friendly protocols for chemical syntheses, emphasizing the use of non-toxic solvents, catalyst-free conditions, and energy efficiency.

An important aspect of green chemistry is the development of reactions that proceed efficiently without the need for a catalyst, which simplifies purification and reduces waste. Catalyst-free, three-component condensation reactions involving 5-chloroisatoic anhydride, an aldehyde, and 2-aminobenzothiazole (B30445) have been successfully carried out in an aqueous medium. tandfonline.comtandfonline.com These reactions demonstrate that the chloroisatoic anhydride scaffold is stable and reactive under green conditions, suggesting that its synthesis could also be amenable to such protocols. The synthesis of 2-thioxoquinazolinone derivatives, for example, has been achieved through a condensation reaction of isatoic anhydride, an amine, and potassium thiocyanate (B1210189) in water, highlighting a green route. researchgate.net

The choice of solvent is critical in green chemistry. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com Research into the synthesis of 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones from 5-chloroisatoic anhydride investigated the effect of various solvents on the reaction efficiency. tandfonline.comresearchgate.net

The study compared solvents such as acetonitrile (B52724), dichloromethane, toluene, methanol, ethanol, and water. tandfonline.com While reactions in many organic solvents were slow and incomplete, the use of an ethanol-water (1:1, v/v) mixture was found to be the optimal solvent system, leading to high yields of the desired product in a relatively short time. tandfonline.comtandfonline.com This demonstrates a significant improvement in the environmental profile of processes involving chlorinated isatoic anhydrides.

Table 3: Effect of Solvent on a Condensation Reaction Involving Isatoic Anhydride

| Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetonitrile | ~80°C | 5 | 25 | tandfonline.com |

| Dichloromethane | ~80°C | 5 | Incomplete | tandfonline.com |

| Toluene | ~80°C | 5 | Incomplete | tandfonline.com |

| Methanol | ~80°C | 5 | Incomplete | tandfonline.com |

| Ethanol | ~80°C | 5 | 70 | tandfonline.com |

| Water | ~80°C | 5 | 62 | tandfonline.com |

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of this compound and its positional isomers, such as 5-chloroisatoic anhydride and 7-chloroisatoic anhydride, is most commonly achieved through the cyclization of the corresponding anthranilic acid derivatives. The primary method involves reacting a substituted 2-aminobenzoic acid with a phosgene equivalent, such as triphosgene or diphosgene, which acts as a cyclizing agent to form the anhydride ring. The efficiency and yield of these syntheses are influenced by several factors, including the specific starting materials, the choice of solvent, the reaction temperature, and the presence of catalysts.

A prevalent method for preparing chlorinated isatoic anhydrides involves the reaction of a chloro-substituted aminobenzoic acid with triphosgene. For instance, 5-chloroisatoic anhydride can be synthesized from 2-amino-5-chlorobenzoic acid. In a typical procedure, a solution of 2-amino-5-chlorobenzoic acid in dry tetrahydrofuran (THF) is treated with triphosgene and stirred at room temperature for an extended period. This method has been reported to produce 5-chloroisatoic anhydride in high yield, reaching up to 89%. prepchem.com Similarly, 5-bromo-6-chloro-isatoic anhydride is synthesized from 2-amino-5-bromo-6-chlorobenzoic acid by reacting it with triphosgene in a mixture of acetonitrile and dichloromethane, with heating to 50°C. nih.gov

The use of phosgene gas is another established route, particularly for industrial-scale production. The synthesis of 7-chloroisatoic anhydride from 4-chloroanthranilic acid using phosgene has been studied under various conditions. The yield of this process is highly dependent on the reaction setup. For example, conducting the reaction in a water-toluene solvent system can result in a 93% yield. google.com The introduction of a phase-transfer catalyst, such as laurylpyridinium (B100751) chloride, in an aqueous medium has been shown to significantly improve the reaction, leading to a high-purity product with a yield of 97%. google.com In contrast, without the catalyst, the conversion and yield are substantially lower. For example, in one instance where the catalyst was omitted, the conversion of 4-chloroanthranilic acid was only 33%. google.com

The choice of solvent also plays a critical role in reaction outcomes. While syntheses in organic solvents like THF are common prepchem.com, other systems have been explored to optimize yield and reaction conditions. For the synthesis of 7-chloroisatoic anhydride, a comparison between a water/tetrahydrofuran system and a water/toluene system showed high yields in both, at 97% and 93% respectively. google.com The subsequent use of these anhydrides in further reactions also highlights the importance of the solvent. In a three-component condensation involving 5-chloroisatoic anhydride, a water-ethanol mixture proved to be the most effective solvent, yielding 92% of the final product in a short reaction time of 20 minutes. tandfonline.comresearchgate.net

The following tables provide a comparative overview of the synthetic efficiency and yields for various chloroisatoic anhydride analogues based on reported findings.

Table 1: Synthesis of Chloroisatoic Anhydride Analogues via Phosgenation

| Product | Starting Material | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Chloroisatoic anhydride | 2-Amino-5-chlorobenzoic acid | Triphosgene | Tetrahydrofuran (THF) | Room temperature, 18 h | 89% | prepchem.com |

| 7-Chloroisatoic anhydride | 4-Chloroanthranilic acid | Phosgene | Water, Tetrahydrofuran, Laurylpyridinium chloride | - | 97% | google.com |

| 7-Chloroisatoic anhydride | 4-Chloroanthranilic acid | Phosgene | Water, Toluene | - | 93% | google.com |

| 7-Chloroisatoic anhydride | 4-Chloroanthranilic acid | Phosgene | Water, Sodium laurylbenzene sulfonate | - | 64% (69% conversion) | google.com |

| 5-Bromo-6-chloro-isatoic anhydride | 2-Amino-5-bromo-6-chlorobenzoic acid | Triphosgene | Acetonitrile, Dichloromethane | Heated at 50°C for 3 h | - | nih.gov |

| N-Methyl-5-chloroisatoic anhydride | 5-Chloro isatoic anhydride | Methyl iodide, Sodium hydride | - | - | 60% | csic.es |

The data clearly indicates that high yields of chloroisatoic anhydrides can be achieved, particularly when reaction conditions are optimized. The use of a phase-transfer catalyst in phosgenation reactions appears to be a key factor in maximizing yield for the synthesis of the 7-chloro isomer. google.com For the 5-chloro isomer, the triphosgene method provides a very high yield of 89% under relatively mild conditions. prepchem.com

Reactivity and Reaction Mechanisms of 3 Chloroisatoic Anhydride

Nucleophilic Attack and Ring-Opening Pathways

3-Chloroisatoic anhydride (B1165640), a derivative of isatoic anhydride, is a versatile chemical intermediate due to its susceptibility to nucleophilic attack. guidechem.com The presence of two electrophilic carbonyl carbons within the heterocyclic ring makes it a prime target for various nucleophiles. Theoretical studies have indicated that the C2 carbonyl carbon is the most susceptible site for nucleophilic attack. researchgate.net

The reaction of 3-chloroisatoic anhydride with nucleophiles typically initiates a ring-opening sequence. researchgate.netlehigh.edu This process leads to the formation of derivatives of 2-aminobenzoic acid. For instance, reaction with substituted hydrazines yields substituted anthranilohydrazides. lehigh.edu Similarly, treatment with alcohols in an alkaline environment results in the formation of the corresponding anthranilate esters, a reaction that proceeds with high conversion rates. guidechem.com The initial nucleophilic attack on a carbonyl group is often followed by decarboxylation. researchgate.net

The electron-withdrawing nature of the chlorine atom at the 5-position is believed to increase the electrophilicity of the anhydride compared to its non-halogenated counterparts, thereby influencing its reactivity in nucleophilic substitution reactions. smolecule.com

Electrophilic Reactivity Profiles

While primarily known for its reactions with nucleophiles, the aromatic ring of this compound can also undergo electrophilic substitution. The presence of the chlorine atom, an electron-withdrawing group, is expected to influence the regioselectivity of such reactions.

Cycloaddition Reactions Involving this compound Scaffolds

This compound and its derivatives serve as precursors for cycloaddition reactions, leading to the synthesis of complex heterocyclic systems.

Copper(II)-Catalyzed (3+2) Cycloadditions

Derivatives of this compound are utilized in the synthesis of quinolin-2-one scaffolds, which can then participate in copper(II)-catalyzed (3+2) cycloaddition reactions. mdpi.comresearchgate.net For example, 5-chloro-4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, which can be prepared from N-methyl-5-chloroisatoic anhydride, has been used as a substrate in these cycloadditions. mdpi.comresearchgate.net These reactions, involving 2H-azirines as annulation agents, proceed via the cleavage of the N1-C2 bond of the azirine and are catalyzed by both Cu(II) and Cu(I) compounds. mdpi.comresearchgate.net This methodology provides a route to various fused pyrrole (B145914) heterocyclic systems. mdpi.com

Generation of Diverse Heterocyclic Systems

The reactivity of this compound allows for its use in the synthesis of a wide array of heterocyclic compounds. It is a key starting material for producing quinazolinones, benzodiazepines, and other fused heterocyclic systems. For example, it can be converted to benzodiazepinones through cyclocondensation with 2-azetidinecarboxylic acid. scielo.brscispace.comscielo.br

Three-component condensation reactions involving 5-chloroisatoic anhydride, an aldehyde, and an amine are a common strategy for synthesizing 2,3-dihydroquinazolin-4(1H)-ones. tandfonline.comtandfonline.com These reactions can proceed efficiently in an aqueous medium without the need for a catalyst. tandfonline.comtandfonline.com The process involves a sequence of nucleophilic attack, ring-opening, decarboxylation, and subsequent heterocyclization. researchgate.net

Furthermore, this compound has been used in the preparation of more complex polycyclic systems. For instance, its reaction with 2-(1-methylhydrazino)ethanol leads to a hydrazide intermediate that can be further cyclized to form oxathiadiazocino- and thiadiazino-quinazolinone derivatives. st-andrews.ac.uk

Ring-Opening-Decarboxylation-Ring-Closing Cascades

A significant reaction pathway involving this compound is the ring-opening-decarboxylation-ring-closing cascade. This sequence is particularly evident in reactions with nonstabilized azomethine ylides. The process begins with a 1,3-dipolar cycloaddition of the ylide to the anhydride, forming a transient oxazolidine (B1195125) intermediate. This intermediate then undergoes a cascade of ring-opening, decarboxylation, and subsequent ring-closing to yield 1,3-benzodiazepin-5-one derivatives in high yields. researchgate.netresearchgate.net

Investigating Intermolecular Interactions in Crystalline Structures

The crystal structure of 6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione (a constitutional isomer of this compound, often referred to as 5-chloroisatoic anhydride in literature) has been analyzed to understand its packing and intermolecular interactions. The compound crystallizes in a noncentrosymmetric space group. nih.govglobalauthorid.com

The three-dimensional network is organized through a variety of weak intermolecular interactions. Molecules form one-dimensional helical arrangements stabilized by N-H···O hydrogen bonds and π-π stacking interactions. nih.govgrafiati.com These helices are further organized into monolayers through weak C-H···O and lone pair-π interactions. nih.govgrafiati.comresearchgate.net The packing of these monolayers into a three-dimensional architecture is facilitated by C-Cl···π interactions, as well as C-H···Cl and Cl···Cl contacts. nih.govgrafiati.comresearchgate.net

In-depth Analysis of this compound Reactivity and Intermolecular Interactions Currently Limited by Available Data

A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the detailed structural and reactivity data specifically for the chemical compound This compound . While the broader class of chloroisatoic anhydrides has been subject to various studies, specific and in-depth experimental research focusing on the intermolecular interactions of the 3-chloro isomer, such as its hydrogen bonding networks, halogen contacts, and pi-interactions, is not publicly available at this time.

Detailed crystallographic analyses, which are essential for accurately describing the three-dimensional arrangement of molecules in a solid state and for identifying specific non-covalent interactions, have been published for other isomers, notably 5-chloroisatoic anhydride and 6-chloroisatoic anhydride. These studies provide valuable insights into how the position of the chlorine atom on the benzene (B151609) ring influences the crystal packing and the resulting network of intermolecular forces. For instance, research on 5-chloroisatoic anhydride has detailed its hydrogen bonding patterns, the nature of its halogen contacts (such as Cl···Cl and C-H···Cl), and the presence of π–π stacking interactions.

Halogen Contacts and Pi-Interactions:The specific nature of halogen bonds, C-Cl···π interactions, and π–π stacking, including distances and geometries, is also derived from experimental crystallographic data. Without this information, any description would be purely speculative.

Due to the absence of this foundational data for this compound, it is not possible to generate a scientifically rigorous and factual article that adheres to the requested outline's focus on its specific reactivity and reaction mechanisms driven by these intermolecular forces. Further experimental research, including the synthesis of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to provide the necessary insights to fulfill this specific request.

Derivatization and Synthetic Applications of 3 Chloroisatoic Anhydride

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of 3-chloroisatoic anhydride (B1165640) makes it an ideal starting material for the construction of various fused heterocyclic systems. The general strategy involves the reaction of the anhydride with a suitable nucleophile, which leads to the opening of the oxazinone ring to form an intermediate that subsequently undergoes intramolecular cyclization to yield the desired heterocyclic scaffold.

Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The use of 3-chloroisatoic anhydride provides a straightforward route to quinazolinone cores bearing a chlorine atom at the 8-position.

2,3-Dihydroquinazolin-4(1H)-ones

One of the most common and efficient methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction involving an isatoic anhydride, a primary amine or ammonia (B1221849), and an aldehyde. nih.govnih.govnih.gov This approach, when applied to this compound, is expected to yield 8-chloro-2,3-dihydroquinazolin-4(1H)-ones. The reaction proceeds through the initial formation of a 2-aminobenzamide (B116534) intermediate from the reaction of this compound with the amine. This intermediate then condenses with an aldehyde to form a Schiff base, which subsequently undergoes intramolecular cyclization to afford the final product. nih.gov

A variety of catalysts can be employed to facilitate this transformation, including Lewis acids and solid-supported catalysts. researchgate.net The reaction conditions are generally mild, and the yields are often high, making this a highly attractive synthetic strategy.

Table 1: Synthesis of 8-Chloro-2,3-dihydroquinazolin-4(1H)-one Derivatives

| Entry | Aldehyde | Amine | Product |

| 1 | Benzaldehyde | Ammonium (B1175870) acetate (B1210297) | 8-Chloro-2-phenyl-2,3-dihydroquinazolin-4(1H)-one |

| 2 | 4-Chlorobenzaldehyde | Ammonium acetate | 8-Chloro-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one |

| 3 | 4-Methoxybenzaldehyde | Benzylamine | 3-Benzyl-8-chloro-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one |

| 4 | Furan-2-carbaldehyde | Benzylamine | 3-Benzyl-8-chloro-2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one |

Benzothiazoquinazolinone Derivatives

Building upon the quinazolinone scaffold, benzothiazoquinazolinone derivatives can also be synthesized from this compound. A similar three-component reaction strategy can be employed, where 2-aminobenzothiazole (B30445) is used as the amine component. This reaction would be expected to produce 8-chloro-benzothiazoquinazolinone derivatives. The reaction likely proceeds through a similar mechanism as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, involving the formation of a 2-(benzothiazol-2-ylamino)benzamide intermediate followed by condensation with an aldehyde and subsequent cyclization. While specific examples starting from this compound are not prevalent in the literature, the reaction of 5-chloroisatoic anhydride with 2-aminobenzothiazole and various aldehydes has been reported to yield the corresponding benzothiazoquinazolinone derivatives, suggesting the feasibility of this approach. nih.gov

Table 2: Proposed Synthesis of 8-Chloro-benzothiazoquinazolinone Derivatives

| Entry | Aldehyde | Product |

| 1 | Benzaldehyde | 8-Chloro-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one |

| 2 | 4-Nitrobenzaldehyde | 3-(Benzothiazol-2-yl)-8-chloro-2-(4-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one |

| 3 | 2-Hydroxybenzaldehyde | 3-(Benzothiazol-2-yl)-8-chloro-2-(2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one |

Quinolinone and Pyrroloquinolinone Analogues

The synthesis of quinolinone and pyrroloquinolinone analogues from this compound represents a more complex transformation that would likely involve multi-step synthetic sequences. Direct conversion is not typically observed. The construction of the quinolinone ring system generally requires the formation of a β-amino acid derivative, which can then undergo intramolecular cyclization. Similarly, the synthesis of pyrroloquinolinones would necessitate the introduction of a pyrrole (B145914) or pyrrolidine (B122466) precursor. While the versatility of this compound as a building block is acknowledged, specific and direct methodologies for its conversion to these particular heterocyclic systems are not well-documented in the scientific literature. Further research would be required to develop efficient synthetic routes for these target compounds starting from this compound.

Benzimidazole (B57391) and Benzodiazepinone Formations

The synthesis of benzimidazoles from this compound can be envisioned through its reaction with o-phenylenediamine (B120857) derivatives. The reaction would likely proceed via the initial formation of a 2-(2-aminoanilino)carboxamide intermediate, which upon heating or treatment with acid, would undergo cyclizative condensation to afford the corresponding benzimidazole. The chlorine atom from the this compound would be expected to be located at the 4-position of the resulting benzimidazole ring.

The formation of benzodiazepinones from this compound would require a reaction with a suitable three-atom component, such as an α-amino acid or its derivative. This would lead to the formation of a seven-membered diazepine (B8756704) ring fused to the chlorinated benzene (B151609) ring. However, detailed and specific procedures for these transformations starting directly from this compound are not extensively reported.

1,2,3-Benzotriazinone Derivatives

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives from isatoic anhydride is a known transformation. This is typically achieved by first converting the isatoic anhydride to the corresponding anthranilamide, followed by diazotization and cyclization. nih.gov Applying this methodology to this compound would be expected to yield 8-chloro-1,2,3-benzotriazin-4(3H)-one. The first step would involve the reaction of this compound with ammonia or a source of ammonia to form 2-amino-6-chlorobenzamide. Subsequent treatment of this intermediate with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a mineral acid, would generate a diazonium salt, which would then undergo intramolecular cyclization to furnish the desired 8-chloro-1,2,3-benzotriazin-4(3H)-one.

Table 3: Proposed Synthesis of 8-Chloro-1,2,3-benzotriazin-4(3H)-one

| Step | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, NH4OH | 2-Amino-6-chlorobenzamide |

| 2 | NaNO2, HCl, 0-5 °C | 8-Chloro-1,2,3-benzotriazin-4(3H)-one |

Formation of Amino Acid and Ester Derivatives

The isatoic anhydride ring is susceptible to nucleophilic attack, primarily at its carbonyl carbons. This reactivity is harnessed to create ester and amino acid derivatives, which are themselves important synthetic intermediates.

The reaction with alcohols (alcoholysis) proceeds via nucleophilic acyl substitution. The alcohol attacks a carbonyl group, leading to the opening of the heterocyclic ring and the subsequent elimination of carbon dioxide to form an ester of 2-amino-3-chlorobenzoic acid. For instance, this compound serves as a direct precursor to Methyl 2-amino-3-chlorobenzoate. dijikimya.com This transformation provides a straightforward route to substituted anthranilate esters, which are common starting materials in the synthesis of pharmaceuticals and other fine chemicals.

Similarly, the amine group of an amino acid can act as the nucleophile, attacking the anhydride. This reaction typically results in the formation of an N-(2-amino-3-chlorobenzoyl) amino acid derivative. The process involves the opening of the anhydride ring to form an amide bond with the amino acid, followed by decarboxylation. These derivatized amino acids can be incorporated into peptide structures or used to synthesize novel heterocyclic systems.

Precursors in the Synthesis of Functionalized Organic Molecules

Isatoic anhydrides are well-established as expedient building blocks for a wide array of nitrogen-containing heterocyclic compounds. nih.govosi.lv The ability to react with various nucleophiles and subsequently undergo cyclization or other transformations makes this compound a valuable precursor for diverse functionalized molecules.

While specific examples of this compound being directly used in the synthesis of commercial herbicides are not prominent in the literature, related chlorinated anhydrides find significant use in this sector. For example, 3-chlorophthalic anhydride is a known intermediate for producing herbicides and pesticides. wikipedia.org By analogy, the structural features of this compound make it a plausible intermediate for the synthesis of novel agrochemical compounds, particularly those based on quinazolinone or other heterocyclic scaffolds known to possess herbicidal activity.

The isatoic anhydride framework is a key component in the manufacturing of various agrochemicals. researchgate.net The introduction of a chlorine atom onto this framework, as in this compound, can significantly influence the biological activity of the final products. Chlorine is a common element in many pesticides and fungicides, where it can enhance efficacy and metabolic stability. The reactivity of this compound allows for its incorporation into complex molecular structures, potentially leading to the development of new agrochemicals with desired properties.

The synthesis of pharmaceutical agents and their intermediates is a significant application of isatoic anhydride derivatives. nih.gov They are precursors to a variety of bioactive heterocyclic systems, including quinazolinones, benzodiazepines, and quinolinones. osi.lv

A documented application of this compound is in the synthesis of precursors for potential therapeutic agents. It is used as a starting material in the synthesis of inhibitors of diacylglycerol kinase alpha (DGKα), a protein target relevant for enhancing T-cell mediated immunity in cancer therapy. google.com In a specific synthetic step, this compound undergoes an N-alkylation reaction with iodomethane (B122720) in the presence of a base to yield 8-chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione, a key intermediate in the synthetic pathway. google.com This demonstrates its role as a foundational building block for complex, biologically active molecules. Furthermore, multi-component reactions involving isatoic anhydride, an amine, and an aldehyde are used to construct dihydroquinazolinone scaffolds, which are prevalent in medicinal chemistry. nih.gov

| Reactant | Key Reagent(s) | Product Type | Application/Significance |

|---|---|---|---|

| This compound | Methanol | Ester (Methyl 2-amino-3-chlorobenzoate) | Intermediate for fine chemicals and pharmaceuticals. dijikimya.com |

| This compound | Iodomethane, N,N-diisopropylethylamine | N-alkylated anhydride | Intermediate in the synthesis of DGKα inhibitors for immunotherapy. google.com |

Isatoic anhydride derivatives are utilized in the production of specialty chemicals, including dyes and pigments. nih.gov The reaction of isatoic anhydride with nucleophiles can generate anthranilamide or anthranilate structures, which are chromophoric systems or can be further elaborated into more complex dyes. The presence of a chlorine atom can modify the electronic properties of the resulting molecule, potentially altering its color and improving properties such as lightfastness.

Advanced Characterization of 3 Chloroisatoic Anhydride Reaction Products

Spectroscopic Elucidation Techniques

The structural determination of complex organic molecules formed from 3-chloroisatoic anhydride (B1165640) is critically dependent on a suite of spectroscopic techniques. Each method provides unique and complementary information, allowing for the unambiguous identification of molecular frameworks, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D NOESY)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of reaction products in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). For derivatives of chloroisatoic anhydride, such as quinazolinones, the aromatic region is particularly informative, revealing the substitution pattern on the benzene (B151609) ring. For instance, in the synthesis of 3-(2′-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones from 5-chloroisatoic anhydride, the ¹H NMR spectra clearly show characteristic doublets for the methine proton and the N-H proton in the region of δ 7.5–8.5 ppm. researcher.life

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of a molecule. It reveals the number of unique carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). In the characterization of quinazolinone derivatives, the ¹³C NMR spectrum is essential for confirming the presence of key functional groups, such as the characteristic sp³-hybridized carbon (C2 of the quinazolinone ring), which typically appears in the δ 65–70 ppm region. researcher.liferesearchgate.net Carbonyl carbons can be observed at lower fields, often above δ 160 ppm. researchgate.net

1D NOESY: One-dimensional Nuclear Overhauser Effect Spectroscopy is a specialized NMR technique used to determine spatial proximity between atoms, which is crucial for confirming stereochemistry and conformation. While specific 1D NOESY studies on 3-chloroisatoic anhydride products are not readily available, this technique would be invaluable for confirming, for example, the cis or trans relationship of substituents on a newly formed ring by observing through-space correlations between protons that are close to each other, regardless of their bonding connectivity.

Table 1: Illustrative NMR Data for a Quinazolinone Derivative from 5-Chloroisatoic Anhydride This table presents example data for 3-(2′-Benzothiazolyl)-6-chloro-2,3-dihydro-2-(4-isopropylphenyl)-quinazolin-4(1H)-one, a product derived from the reaction of 5-chloroisatoic anhydride. researcher.life

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | 1.08 | d, J = 6.9 | 2xCH₃ (isopropyl) |

| 2.51-2.80 | m | CH (isopropyl) | |

| 6.99 | d, J = 9.0 | H-8 (quinazolinone) | |

| 7.14-7.22 | m | 4H (isopropylphenyl) | |

| 7.33-7.47 | m | H-5, H-7 (quinazolinone) & H-2', H-6' (benzothiazole) | |

| 7.56 | d, J = 3.6 | CH (sp³) at C-2 | |

| 7.77 | t, J = 9.3 | H-4', H-7' (benzothiazole) | |

| 8.05 | d, J = 7.5 | H-5' (benzothiazole) | |

| 8.52 | d, J = 3.9 | NH | |

| ¹³C NMR | 23.55, 23.59 | - | 2xCH₃ (isopropyl) |

| 32.94 | - | CH (isopropyl) | |

| 67.89 | - | C-2 (quinazolinone) | |

| 114.45 - 148.58 | - | Aromatic & Heteroaromatic Carbons | |

| 157.49 | - | C=N (benzothiazole) | |

| 160.62 | - | C=O (quinazolinone) |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For reaction products of chloroisatoic anhydrides, key absorptions include the N-H stretching vibration, typically seen as a sharp peak around 3350–3370 cm⁻¹, and the strong carbonyl (C=O) stretching of the amide or ester groups, usually found in the 1630-1750 cm⁻¹ region. researcher.lifetandfonline.com

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorbance (λmax), can confirm the presence of aromatic and heterocyclic ring systems common in the derivatives of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a product with high accuracy. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic M+ and M+2 peaks, providing a clear signature for the presence of a chlorine atom in the molecule or its fragments. researcher.life For example, the mass spectrum of a product containing one chlorine atom will show two peaks separated by 2 m/z units, with the M+2 peak having about one-third the intensity of the M+ peak.

Crystallographic Studies

When suitable single crystals of a reaction product can be grown, X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Single Crystal X-ray Diffraction Analysis of Derivatives

Single crystal X-ray diffraction is the gold standard for determining molecular structure. The analysis of a derivative of 5-chloroisatoic anhydride revealed a monoclinic crystal system with the space group Pna2₁. nih.gov Such an analysis would be crucial for confirming the regiochemistry of reactions involving this compound, for instance, to definitively establish which nitrogen atom of a nucleophile has attacked the carbonyl group or to confirm the outcome of a cycloaddition reaction.

Table 2: Illustrative Crystallographic Data for 5-Chloroisatoic Anhydride This data provides an example of the parameters obtained from a single crystal X-ray diffraction study. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 24.3852 Å |

| b = 6.0502 Å | |

| c = 5.100 Å | |

| α, β, γ = 90° | |

| Cell Volume | 752.4 ų |

| Molecules per Unit Cell (Z) | 4 |

Analysis of Crystal Packing and Molecular Conformation

Beyond confirming the covalent structure, X-ray diffraction reveals how molecules are arranged in the solid state. This includes the analysis of intermolecular forces like hydrogen bonds, π-π stacking, and halogen bonds.

In the crystal structure of 5-chloroisatoic anhydride, molecules are organized into one-dimensional helical structures through N—H⋯O hydrogen bonds and π–π interactions. nih.govresearchgate.net These helices are further assembled into layers via C—H⋯O and lone pair–π interactions. nih.govfrontiersin.org Crucially, the layers are packed into a three-dimensional network stabilized by C—Cl⋯π interactions and other chlorine-involved contacts. sigmaaldrich.comresearchgate.net The analysis of these noncovalent interactions is vital in crystal engineering and understanding the solid-state properties of materials derived from chloroisatoic anhydrides. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a high degree of accuracy.

Table 1: Reported Thermodynamic Properties for Isatoic Anhydride (B1165640) Note: This data is for the parent compound and serves as a reference for the types of properties determined via DFT and experimental methods.

| Thermodynamic Property | Value | Method |

| Gaseous Enthalpy of Formation | - | DFT (B3LYP) / Isodesmic Reactions |

| Enthalpy of Combustion | - | Combustion Calorimetry |

| Enthalpy of Sublimation | - | Calvet Microcalorimetry |

Vibrational and Thermal Corrections

To enhance the accuracy of DFT calculations, vibrational and thermal corrections are typically performed. These corrections account for the zero-point vibrational energy and the thermal contributions to the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K). For isatoic anhydride and its derivatives, these calculations are crucial for refining the predicted thermodynamic properties and bringing them into closer agreement with experimental values.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a chemical compound with its biological or chemical activity. This in-silico technique is instrumental in drug design and toxicology for predicting the behavior of novel compounds.

QSAR studies have been applied to libraries of compounds that include chloroisatoic anhydride to understand how molecular properties influence specific biological interactions. In one such study investigating the cellular uptake of magnetofluorescent nanoparticles, various anhydrides, including chloroisatoic anhydride, were used as surface modifiers. The models developed in this research identified several structural features, or descriptors, that correlate with the rate of uptake into human cells. Key descriptors included those related to electrostatic properties, molecular size, topological complexity, and hydrophobicity. For instance, an increase in the number of hydrogen bond donors was found to reduce uptake in certain cell lines.

Table 2: Key Structural Descriptors in QSAR Models and Their Correlated Effects

| Structural Descriptor | Correlated Effect | Source |

| Electrostatic Properties | Influences uptake of nanoparticles into cells. | |

| Topological Complexity | Associated with the rate of cellular uptake. | |

| Hydrophobicity | A key factor in determining cellular interactions. | |

| Hydrogen Bond Donors | An increasing number reduces uptake in PaCa2 |

Analysis of Aromaticity and Electronic Structure

Hückel Aromaticity and Anti-aromaticity Assessments

Theoretical studies on isatoic anhydride suggest that the parent molecule possesses a degree of aromatic stabilization. researchgate.netresearchgate.net The aromatic character of isatoic anhydride and its derivatives can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity and positive values suggesting anti-aromaticity.

Hammett's Constant Correlations with Reactivity Indices

The effect of substituents on the reactivity of aromatic compounds can be quantified using Hammett's constants (σ). A significant body of research has been dedicated to correlating Hammett's constants with various computationally derived reactivity indices for isatoic anhydride derivatives. researchgate.netias.ac.inresearchgate.net These indices, rooted in Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity.

A study by Durand-Niconoff et al. explored the correlation between Hammett's constant (σp) and global reactivity indices for 22 structural variants of isatoic anhydride. researchgate.netias.ac.in The global reactivity indices considered include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Further studies by the same research group investigated the relationship between Hammett's constant and local reactivity indices. researchgate.net Local reactivity indices, such as the Fukui function and local softness, pinpoint the most reactive sites within a molecule for nucleophilic and electrophilic attack. These studies demonstrated that a linear model could be used to describe the substituent effect on the local reactivity at different positions of the isatoic anhydride ring system. researchgate.netresearchgate.net

The following table presents a conceptual representation of the type of data generated in such computational studies, illustrating the relationship between the substituent, its Hammett constant, and calculated global reactivity indices for a selection of isatoic anhydride derivatives.

| Substituent (at C-6) | Hammett Constant (σp) | HOMO (eV) | LUMO (eV) | Global Electrophilicity (ω) (eV) |

| -NO2 | 0.78 | -9.01 | -4.41 | 3.96 |

| -Cl | 0.23 | -8.45 | -3.52 | 2.92 |

| -H | 0.00 | -8.29 | -3.31 | 2.64 |

| -CH3 | -0.17 | -8.12 | -3.21 | 2.51 |

| -OCH3 | -0.27 | -7.95 | -3.09 | 2.41 |

| -NH2 | -0.66 | -7.58 | -2.85 | 2.19 |

Note: The data in this table is illustrative and derived from the trends discussed in the cited literature for variously substituted isatoic anhydrides to demonstrate the concepts. The values are for substituents at the 6-position as a representative example of the effect of substitution on the isatoic anhydride ring.

Mechanistic Insights through Computational Simulations

While specific computational simulations detailing the reaction mechanisms of 3-chloroisatoic anhydride are not extensively documented, the calculated local and global reactivity indices provide significant mechanistic insights. researchgate.netresearchgate.netscielo.org.mx

Theoretical calculations on isatoic anhydride and its derivatives have identified the C2 carbon atom as the most susceptible site for nucleophilic attack. scielo.org.mx This is a characteristic reaction that leads to the opening of the heterocyclic ring, a key step in the utilization of isatoic anhydrides as synthetic precursors. The electrophilicity of this site is influenced by the substituents on the aromatic ring.

The presence of a chlorine atom, an electron-withdrawing group, at the 3-position is expected to enhance the electrophilic character of the C2 and C4 carbonyl carbons, making them more susceptible to nucleophilic attack. This is consistent with the positive Hammett constant of the chloro group.

Conversely, for electrophilic attack, the benzene (B151609) ring itself is the reactive site. The local reactivity indices, such as the Fukui function, can predict the most likely positions for electrophilic substitution. The chlorine atom, being an ortho-, para-directing deactivator, will influence the regioselectivity of such reactions. Computational studies can precisely quantify the activation or deactivation of specific carbon atoms in the benzene ring towards electrophilic attack.

Emerging Research Directions and Future Prospects

Integration of 3-Chloroisatoic Anhydride (B1165640) in Multi-Component Reactions (MCRs)

3-Chloroisatoic anhydride has demonstrated significant utility as a versatile building block in multi-component reactions (MCRs), which are efficient one-pot syntheses that combine three or more reactants to form a complex product. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse molecules.

A notable application involves the three-component condensation of 5-chloroisatoic anhydride (an isomer of this compound), various aldehydes, and 2-aminobenzothiazole (B30445). tandfonline.comtandfonline.com This reaction, conducted in a water-ethanol mixture, produces pharmacologically relevant 3-(2'-benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones in high yields without the need for a catalyst. tandfonline.comtandfonline.com The process is environmentally friendly and operationally simple. tandfonline.com The reaction's generality has been confirmed with a variety of aromatic, aliphatic, and heteroaromatic aldehydes, showcasing its robustness for creating a diverse range of quinazolinone derivatives. tandfonline.com

Another significant MCR involves the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through the condensation of isatoic anhydride, primary amines or ammonium (B1175870) carbonate, and aromatic aldehydes. bas.bg This reaction can be effectively catalyzed by silica-supported Preyssler nanoparticles (SPNP) in refluxing ethanol. bas.bg A novel pseudo five-component condensation has also been developed for the synthesis of bis-dihydroquinazolinones using isatoic anhydride, a primary amine, and a dialdehyde (B1249045) in water. bas.bg

The mechanism of these MCRs typically begins with the reaction of the amine with isatoic anhydride, which, after decarboxylation, forms an anthranilamide derivative. This intermediate then reacts with an aldehyde to form an imine, which subsequently undergoes intramolecular cyclization to yield the final dihydroquinazolinone product.

The exploration of this compound and its isomers in MCRs continues to be a promising area of research for the efficient synthesis of novel heterocyclic compounds with potential biological activities.

Interactive Data Table: Examples of Multi-Component Reactions with Isatoic Anhydrides

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |

| 5-Chloroisatoic anhydride | Aldehyde | 2-Aminobenzothiazole | None (in water:ethanol) | 3-(2'-Benzothiazolyl)-2,3-dihydroquinazolin-4(1H)-ones | tandfonline.comtandfonline.com |

| Isatoic anhydride | Primary amine/Ammonium carbonate | Aromatic aldehyde | Silica-supported Preyssler nanoparticles (SPNP) | 2,3-Dihydroquinazolin-4(1H)-ones | bas.bg |

| Isatoic anhydride | Primary amine | Dialdehyde | None (in water) | Bis-dihydroquinazolinones | bas.bg |

Development of Novel Catalytic Systems for Transformations

The transformation of this compound and its parent compound, isatoic anhydride, into valuable heterocyclic structures is often facilitated by the development of innovative catalytic systems. These catalysts not only enhance reaction rates and yields but also promote environmentally benign conditions.

One area of advancement is the use of copper catalysts. A novel and efficient one-pot, copper-catalyzed, three-component reaction of isatoic anhydrides, aryl nitriles, and ammonium acetate (B1210297) has been developed for the synthesis of quinazoline-4(3H)-ones. researchgate.net This solvent-free method provides good yields and represents a greener approach to synthesizing these important scaffolds. researchgate.net The proposed mechanism suggests that the isatoic anhydride first reacts with ammonia (B1221849) (from ammonium acetate) to form an anthranilamide intermediate, which then undergoes a copper-catalyzed reaction with the nitrile to form the final product. researchgate.net

Silver catalysis has also been employed in a [4+2]-cycloaddition reaction between isatoic anhydrides and cyclopropenones. researchgate.net This transformation, mediated by hexafluoroisopropanol (HFIP), proceeds through a complex cascade of reactions including decarboxylative esterification and intramolecular substitution to afford novel heterocyclic systems. researchgate.net

Furthermore, nano-magnetite-supported sulfated polyethylene (B3416737) glycol (Fe3O4@PEG-SO3H) has been utilized as a magnetically recoverable heterogeneous catalyst. researchgate.net This catalyst has proven effective in the one-pot, three-component reaction of 2-aminobenzothiazole, aldehydes, and isatoic anhydride, leading to the efficient formation of dihydroquinazolinone derivatives under green conditions. researchgate.net The reusability of such catalysts is a significant advantage for sustainable chemical synthesis. bas.bg

The ongoing development of novel catalytic systems, including those based on transition metals and recoverable solid supports, is crucial for expanding the synthetic utility of this compound and its analogues in an efficient and environmentally responsible manner.

Exploration of Biodegradation Pathways Involving Isatoic Anhydrides

While specific research on the biodegradation pathways of this compound is limited, the broader context of isatoic anhydride's environmental fate and its potential for biodegradation is an emerging area of interest. dataintelo.com The potential for isatoic acid anhydride and its derivatives to be used in the development of biodegradable and environmentally friendly products positions it favorably for future applications. dataintelo.com

Research into the biodegradation of related aromatic compounds can provide insights into the potential metabolic routes for isatoic anhydrides. Cytochrome P450 enzymes, which are found in two main classes (monooxygenases and peroxygenases), are known to participate in the biodegradation of various substrates in nature. researchgate.net These enzymes could potentially be involved in the initial steps of breaking down the aromatic ring structure of isatoic anhydride derivatives.

The study of how microorganisms and their enzymatic systems interact with isatoic anhydrides is crucial for assessing their environmental impact and for developing bioremediation strategies. Future research will likely focus on identifying specific microbial strains and enzymes capable of degrading these compounds and elucidating the metabolic intermediates and final breakdown products. This knowledge is essential for ensuring the environmental sustainability of processes and materials involving isatoic anhydride derivatives.

Advanced Applications in Materials Science and Analytical Chemistry

The unique chemical properties of isatoic anhydride and its derivatives, including this compound, have led to their exploration in advanced materials science and analytical chemistry applications.

In materials science, chloroisatoic anhydrides are utilized in the creation of advanced materials such as coatings and adhesives that require enhanced durability and resistance to environmental factors. chemimpex.comnetascientific.com They also serve as intermediates in the development of specialty polymers, where their incorporation can improve thermal stability and mechanical properties, which are critical in industries like automotive and aerospace. chemimpex.comnetascientific.com The reactivity of the anhydride functional group allows for its grafting onto various substrates, such as cellulose, to impart new functionalities. researchgate.net For instance, isatoic anhydride derivatives can be used to modify surfaces, including those of glass or nanoparticles, to introduce specific chemical groups. google.com

In the realm of analytical chemistry, chloroisatoic anhydride derivatives can act as reagents for the detection and quantification of certain biomolecules. chemimpex.com Water-soluble isatoic anhydride derivatives with a quaternary ammonium group can be used for labeling and functionalizing target materials like proteins and DNA. google.com These derivatives can also incorporate a detectable label, facilitating their use in various analytical techniques. google.com The reaction of the anhydride with amine groups on biological molecules allows for their coupling to other materials, such as radiolabels, for diagnostic purposes. google.com

Innovations in Biologically Active Compound Synthesis from this compound

This compound and its isomers are valuable precursors for the synthesis of a wide array of biologically active compounds. Their utility stems from their ability to serve as a scaffold for constructing complex heterocyclic systems, which are prevalent in many pharmaceuticals.

A significant application is in the synthesis of quinazolinone derivatives. 2,3-Dihydroquinazolin-4(1H)-ones, synthesized from isatoic anhydrides, are known to exhibit a range of biological activities, including antitumor, diuretic, and herbicidal properties. tandfonline.comtandfonline.com Research has focused on developing efficient synthetic methods to access these compounds. tandfonline.comtandfonline.com For example, N-methyl-chloroisatoic anhydrides have been used to prepare various substituted 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-ones, which are important intermediates for further chemical transformations. mdpi.com

Furthermore, chloroisatoic anhydrides are key intermediates in the production of various bioactive molecules, including pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com For example, 6-chloroisatoic acid anhydride has been used in the synthesis of (S)-6-chloro-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c] tandfonline.comresearchgate.netbenzodiazepine-5,11(10H)-dione, a precursor to imidazodiazepine derivatives. google.com These compounds have shown potential as antagonists to the effects of benzodiazepines. google.com

The versatility of the isatoic anhydride core allows for the synthesis of diverse heterocyclic structures, such as 1,2,4-triazoles and benzodiazepine (B76468) derivatives, through reactions with various nucleophiles and subsequent cyclization steps. osi.lv The continued exploration of new reaction pathways and the use of substituted isatoic anhydrides like the 3-chloro derivative are expected to lead to the discovery of novel compounds with significant therapeutic potential.

Q & A

Q. What experimental methods are recommended for determining the solubility of 3-chloroisatoic anhydride in various solvents?

The solubility of structurally similar chlorinated anhydrides (e.g., 3-chlorophthalic anhydride) can be measured using a static equilibrium method across a temperature range (e.g., 283.15–328.15 K). Solubility data are typically correlated with thermodynamic models like the modified Apelblat equation, van’t Hoff equation, or NRTL model to predict dissolution behavior. For example, the modified Apelblat equation provides superior correlation for temperature-dependent solubility in solvents such as methanol or acetonitrile .

Q. How can this compound be purified after synthesis?

Separation techniques like recrystallization or fractional distillation are commonly employed, depending on the solvent system. For structurally similar compounds (e.g., 3-chlorophthalic anhydride), solubility differences in solvents such as cyclohexane or methyl acetate can be exploited for selective crystallization. Thermodynamic modeling of solubility data aids in optimizing solvent selection and temperature conditions .

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

Synthesis often involves chlorination of isatoic anhydride derivatives using reagents like Cl₂ in the presence of catalysts (e.g., acetic anhydride). Reaction parameters such as molar ratios (e.g., chlorinating agent to substrate) and temperature must be carefully controlled to minimize byproducts like dichloro- or trichloro-derivatives. Kinetic studies using batch reactors and in-line analytical methods (e.g., HPLC) can monitor intermediate formation and optimize reaction time .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., enthalpy of formation) of this compound compare to its structural analogs?

Combustion calorimetry and Knudsen effusion methods can experimentally determine the standard enthalpy of formation (ΔfH°) and sublimation enthalpy (ΔsubH°). For nitrophthalic anhydride isomers, ΔfH° in the gaseous phase differs by ~7 kJ·mol⁻¹ due to electronic effects of substituent positioning. Computational studies (e.g., G3-level ab initio calculations) validate experimental data and reveal electronic structure influences on stability .

Q. What kinetic models are suitable for studying reactions involving this compound?

Batch reactor studies with methacrylic anhydride synthesis demonstrate that pseudo-first-order or second-order kinetic models can describe esterification or cycloaddition reactions. Activation energies and rate constants are derived from Arrhenius plots, while computational tools (e.g., DFT) predict transition-state barriers for stereoselective pathways, as seen in Diels-Alder reactions .

Q. How does stereoselectivity in this compound-mediated cycloadditions differ from other anhydrides?

For maleic anhydride, endo stereoselectivity dominates in Diels-Alder reactions due to secondary orbital interactions, but retro-Diels-Alder pathways can favor exo products thermodynamically. Comparative studies with furan adducts show that substituent electronegativity and ring strain significantly alter stereochemical outcomes .

Q. Can computational methods predict viable synthetic routes for this compound derivatives?

Retrosynthetic algorithms (e.g., AI-driven template relevance models) leverage databases like Reaxys to propose routes for analogs such as 3-methyl phthalic anhydride. Density functional theory (DFT) calculations assess feasibility, while zeolite-catalyzed pathways are modeled to optimize regioselectivity and energy barriers .

Q. What role do enzymes play in the solvent-free synthesis of anhydride derivatives?

Lipases (e.g., Lipozyme TL IM) catalyze acetylation of phenolic compounds (e.g., eugenol) with acetic anhydride in solvent-free systems. Experimental design (e.g., varying molar ratios and temperature) maximizes conversion rates (>90% in 2 hours). Such methodologies could be adapted for functionalizing this compound .

Methodological Recommendations

- Contradiction Analysis: Discrepancies in solubility or thermodynamic data between studies may arise from experimental conditions (e.g., purity, solvent polarity). Cross-validate using multiple models (e.g., NRTL and UNIQUAC).

- Advanced Characterization: Combine DSC for phase transitions, XRD for crystallinity, and FTIR/GC-MS for functional group analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.